REACTION_CXSMILES
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[C:15]1([C:21]2([C:27]([NH2:29])=O)[CH2:23][CH:22]2[C:24](N)=O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[H-].[OH-].[Na+].[ClH:33]>C1C=CC=CC=1.O.C(O)C.CCOCC>[ClH:33].[C:15]1([C:21]23[CH2:23][CH:22]2[CH2:24][NH:29][CH2:27]3)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1.2.3,6.7,13.14|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
1-phenyl-1,2-cyclopropanedicarboxamide
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1(C(C1)C(=O)N)C(=O)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the benzene phase is separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown liquid which
|
Type
|
CUSTOM
|
Details
|
precipitates a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from acetonitrile
|
Type
|
CUSTOM
|
Details
|
to give white crystals, mp 166°-168° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.C1(=CC=CC=C1)C12CNCC2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |